N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic, pyrimidine, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the Sulfanyl Group: This step may involve the nucleophilic substitution of a halogenated pyrimidine derivative with a thiol compound.
Acetylation of the Aromatic Amine: The acetylation of the aromatic amine group can be carried out using acetic anhydride or acetyl chloride under basic conditions.
Final Coupling Reaction: The final step involves coupling the acetylated aromatic amine with the pyrimidine derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring and pyrimidine ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Drug Development: Potential candidate for the development of new pharmaceuticals.
Medicine
Anticancer Activity: Structural analogs have shown promise in anticancer research.
Antimicrobial Properties: Potential use as an antimicrobial agent.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide analogs with different substituents on the aromatic ring or pyrimidine ring.
Other Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different functional groups.
Uniqueness
Structural Features: The combination of aromatic, pyrimidine, and acetamide groups makes it unique.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactions.
This article provides a general overview based on typical information about similar compounds. For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-8-21-14(18)9-15(23)20-17(21)25-10-16(24)19-13-6-4-12(5-7-13)11(2)22/h3-7,9H,1,8,10,18H2,2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRBNOFILBFXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2CC=C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.